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Cat. No.: B1678949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Enitociclib, also known as (R)-Enitociclib, (-)-BAY-1251152, and (-)-VIP152, is a potent and

selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional

elongation, CDK9 has emerged as a significant target in oncology.[2] By inhibiting CDK9, (-)-
Enitociclib disrupts the transcription of short-lived anti-apoptotic proteins, such as MCL1 and

MYC, which are crucial for the survival and proliferation of various cancer cells.[3][4] This

technical guide provides an in-depth overview of the chemical properties and solubility of (-)-
Enitociclib, along with relevant experimental protocols and a visualization of its targeted

signaling pathway.

Chemical Properties
(-)-Enitociclib is a small molecule with the following key chemical identifiers and properties.
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Property Value Source

IUPAC Name

5-fluoro-4-(4-fluoro-2-

methoxyphenyl)-N-[4-[(R)-

(methylsulfonimidoyl)methyl]py

ridin-2-yl]pyridin-2-amine

[5]

Molecular Formula C₁₉H₁₈F₂N₄O₂S [5]

Molecular Weight 404.43 g/mol [5]

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=C

C(=NC=C2F)NC3=NC=CC(=C

3)C--INVALID-LINK--(=N)=O

[5]

CAS Number 1610408-96-2 [1]

Appearance Off-white to light yellow solid [1]

Solubility Profile
The solubility of a compound is a critical factor in its development as a therapeutic agent,

influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The

solubility of (-)-Enitociclib has been characterized in several common solvents.

Solvent Solubility Concentration Notes Source

DMSO 22 mg/mL 54.40 mM

Ultrasonic

assistance may

be required.

Hygroscopic

nature of DMSO

can affect

solubility.

[3]

Water Insoluble - - [6]

Ethanol Insoluble - - [6]
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In Vivo Formulation
For in vivo studies in mouse models, (-)-Enitociclib has been formulated in a vehicle of

PEG400, ethanol, and water at a ratio of 60:10:30.[7]

Experimental Protocols
Determination of Physicochemical Properties (General
Methodology)
While specific experimental data for the melting point and pKa of (-)-Enitociclib are not publicly

available, the following outlines the general methodologies used for their determination for

small molecule inhibitors.

Melting Point Determination:

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary

melting point method is a standard technique.[8]

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a

thin-walled capillary tube.

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a

heated block with a thermometer or an automated optical detection system.

Heating: The sample is heated at a controlled rate. A slower ramp rate (e.g., 1-2 °C/min) is

used for accurate determination.[8]

Observation: The temperature at which the substance first begins to melt and the

temperature at which it becomes completely liquid are recorded as the melting range. A

sharp melting point is indicative of a pure compound.

pKa Determination:

The pKa value indicates the strength of an acid or base and is crucial for understanding a

drug's behavior at different physiological pH values. Spectrophotometric and potentiometric

titration are common methods.[9]
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Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a

mixture of water and an organic co-solvent if the compound has low aqueous solubility.

Titration: The solution is titrated with a standardized acid or base.

Measurement: Changes in UV-Vis absorbance or pH are monitored throughout the titration.

Data Analysis: The pKa is determined from the inflection point of the titration curve or by

analyzing the spectral shifts as a function of pH.

Solubility Determination (General Protocol)
Equilibrium solubility is a fundamental property that can be determined using the shake-flask

method.

Sample Preparation: An excess amount of the solid compound is added to a vial containing a

known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant

temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Separation: The resulting suspension is filtered or centrifuged to separate the undissolved

solid from the saturated solution.

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection. A standard curve of the compound is used for

accurate quantification.

Signaling Pathway
(-)-Enitociclib exerts its therapeutic effect by targeting the CDK9 signaling pathway, a central

regulator of gene transcription.
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Transcriptional Regulation
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Caption: CDK9 signaling pathway and its inhibition by (-)-Enitociclib.

Conclusion
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(-)-Enitociclib is a promising CDK9 inhibitor with well-defined chemical properties. Its solubility

profile, particularly its high solubility in DMSO and insolubility in aqueous media, provides

important guidance for its handling and formulation in preclinical research. The understanding

of its mechanism of action through the inhibition of the CDK9 signaling pathway underscores its

therapeutic potential in cancers dependent on transcriptional addiction. Further investigation

into its physicochemical properties will continue to support its development as a potential anti-

cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. benchchem.com [benchchem.com]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

5. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. selleckchem.com [selleckchem.com]

7. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple
myeloma - PMC [pmc.ncbi.nlm.nih.gov]

8. thinksrs.com [thinksrs.com]

9. pKa and solubility of drugs in water, ethanol, and 1-octanol - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(-)-Enitociclib: A Technical Guide to its Chemical
Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678949#enitociclib-chemical-properties-and-
solubility]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1678949?utm_src=pdf-body
https://www.benchchem.com/product/b1678949?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Role-of-CDK9-in-transcription-and-apoptosis-CDK-cyclin-dependent-kinase-BRD4_fig2_358220106
https://www.benchchem.com/pdf/Role_of_CDK9_in_transcriptional_regulation_and_cancer.pdf
https://www.medchemexpress.com/minus-enitociclib.html
https://www.medchemexpress.com/plus-enitociclib.html
https://pubchem.ncbi.nlm.nih.gov/compound/Enitociclib
https://www.selleckchem.com/products/bay1251152.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12182852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12182852/
https://www.thinksrs.com/downloads/pdfs/applicationnotes/MPProcedure.pdf
https://pubmed.ncbi.nlm.nih.gov/19518053/
https://pubmed.ncbi.nlm.nih.gov/19518053/
https://www.benchchem.com/product/b1678949#enitociclib-chemical-properties-and-solubility
https://www.benchchem.com/product/b1678949#enitociclib-chemical-properties-and-solubility
https://www.benchchem.com/product/b1678949#enitociclib-chemical-properties-and-solubility
https://www.benchchem.com/product/b1678949#enitociclib-chemical-properties-and-solubility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

